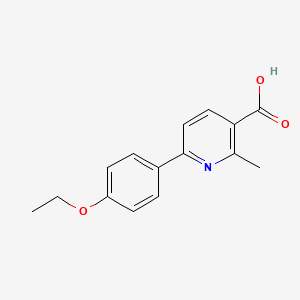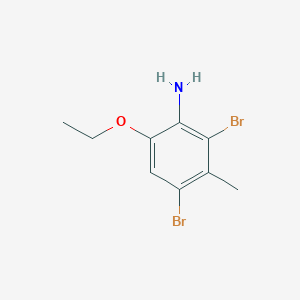![molecular formula C11H17NO4 B13002715 Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate is a chemical compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound is characterized by its unique bicyclic structure, which includes a formyl group and a tert-butyl carbamate moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually kept at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate can be compared with similar compounds such as tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate . While both compounds share a tert-butyl carbamate group and a formyl group, their bicyclic structures differ, leading to variations in their chemical reactivity and biological activity. The unique bicyclic structure of this compound provides distinct advantages in terms of stability and specificity .
Conclusion
Tert-butyl (1-formyl-2-oxabicyclo[211]hexan-4-yl)carbamate is a versatile compound with significant applications in research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science
Eigenschaften
Molekularformel |
C11H17NO4 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl N-(1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate |
InChI |
InChI=1S/C11H17NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h6H,4-5,7H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
DBMVYXSRNBLZLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)



![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)

![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)


![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
